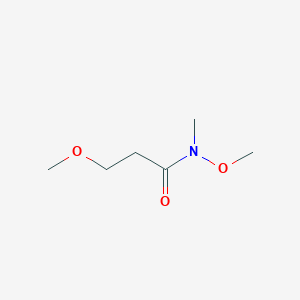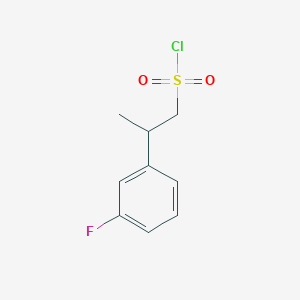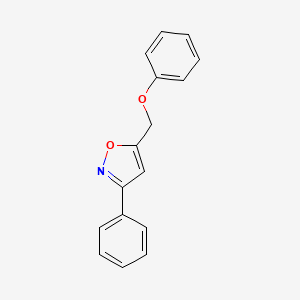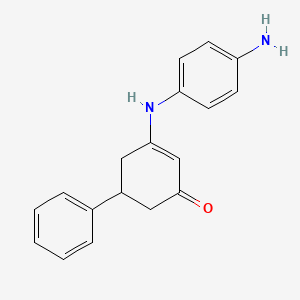
N,3-dimethoxy-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethoxy-N-methylpropanamide is a chemical compound with the CAS Number: 1339111-34-0 . It has a molecular weight of 147.17 and its IUPAC name is N,3-dimethoxy-N-methylpropanamide . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for N,3-dimethoxy-N-methylpropanamide is 1S/C6H13NO3/c1-7(10-3)6(8)4-5-9-2/h4-5H2,1-3H3 . This indicates that the molecule is composed of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Aminopropanoyl Derivatives : N,3-dimethoxy-N-methylpropanamide, as part of 6′,7′-dimethoxy-N-methyl-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamide, has been used in synthesizing various aminopropanoyl derivatives. These derivatives are achieved through reactions with cyclic secondary amines and acryloyl chloride, leading to the formation of substituted aminopropanoyl derivatives and 3-aminopropanoyl derivatives (Aghekyan et al., 2019).
Synthesis of Propanediol Derivatives : The compound has also been involved in the creation of new propanediol derivatives. These derivatives are synthesized through the reaction of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide with phenoxymethyloxiranes, leading to the formation of aminopropanols of the tetrahydroisoquinoline series (Aghekyan et al., 2015).
Biophysical Studies
- DNA Recognition Studies : In the field of biophysical research, polyamides containing 2,5-linked N-methylpyrrole-2-carboxamide or pyrrole(H), related to the chemical family of N,3-dimethoxy-N-methylpropanamide, have been studied for their ability to target specific DNA sequences in the minor groove. These studies are significant for understanding how these compounds can be used to control gene expression, particularly in cancer treatment (Chavda et al., 2010).
Pharmaceutical Research
- Anticancer Agent Design : A series of functionalized amino acid derivatives related to N,3-dimethoxy-N-methylpropanamide have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxicity in specific cancer cell lines, highlighting their potential in designing new anticancer drugs (Kumar et al., 2009).
Safety and Hazards
The safety information available indicates that N,3-dimethoxy-N-methylpropanamide is potentially hazardous. The GHS pictograms indicate a signal word of “Warning” and hazard statements H227, H315, H319, H335 . These statements correspond to the following hazards: H227 - Combustible liquid; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .
Propriétés
IUPAC Name |
N,3-dimethoxy-N-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(10-3)6(8)4-5-9-2/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEHHQRDEOJDCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCOC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethoxy-N-methylpropanamide | |
CAS RN |
1339111-34-0 |
Source


|
| Record name | N,3-dimethoxy-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide](/img/structure/B2406166.png)
![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)
![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)
![3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B2406171.png)


![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)

![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)
